molecular formula C14H11N5 B1212084 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile

2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile

Cat. No. B1212084
M. Wt: 249.27 g/mol
InChI Key: XAIXXRRMUITDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile is a member of triazolopyrimidines.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, a core structure related to your compound, have been extensively studied. For instance, the synthesis of bis-[1,2,3]triazolo[1,5-a:4′,5′-d]pyrimidinones from reactions of 5-azido-4-alkoxycarbonyl-1,2,3-triazoles with active methylene nitriles, and the confirmation of their structures using NMR and X-ray analysis, is detailed in a study by L'abbé et al. (2010) (L'abbé et al., 2010).
  • Another study by Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a derivative of [1,2,4]triazolo[1,5-a]pyrimidine (Lahmidi et al., 2019).

Chemical Transformations

  • Research by Lipson et al. (2012) showed the formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine using Vilsmeier–Haack conditions, demonstrating the versatility of these compounds in chemical reactions (Lipson et al., 2012).
  • The generation of [1,2,4]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions was explored by Hori et al. (1985), showcasing the potential for creating diverse derivatives (Hori et al., 1985).

Biological Applications

  • Nicolaï et al. (1994) synthesized and evaluated the pharmacological activity of new nonpeptide angiotensin II receptor antagonists derived from [1,2,4]-triazolo[1,5-c]pyrimidine, demonstrating their potential in medical applications (Nicolaï et al., 1994).
  • A study by Massari et al. (2017) on the efficient synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives illustrated the potential of these compounds for the preparation of biologically active compounds, with specific applications in inhibiting influenza virus RNA polymerase (Massari et al., 2017).

properties

Product Name

2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile

InChI

InChI=1S/C14H11N5/c1-10-7-13(19-14(18-10)16-9-17-19)12(8-15)11-5-3-2-4-6-11/h2-7,9,12H,1H3

InChI Key

XAIXXRRMUITDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(C#N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
Reactant of Route 2
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2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
Reactant of Route 3
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
Reactant of Route 4
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
Reactant of Route 5
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
Reactant of Route 6
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile

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